molecular formula C21H22O4 B14010796 Diethyl 2-(diphenylmethylidene)butanedioate CAS No. 6938-64-3

Diethyl 2-(diphenylmethylidene)butanedioate

Cat. No.: B14010796
CAS No.: 6938-64-3
M. Wt: 338.4 g/mol
InChI Key: AQAGLGRUHUYCPH-UHFFFAOYSA-N
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Description

Diethyl 2-(diphenylmethylidene)butanedioate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research. The compound is characterized by its ester functional groups and a diphenylmethylidene moiety, which contribute to its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(diphenylmethylidene)butanedioate typically involves the condensation of diethyl butanedioate with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the diphenylmethylidene group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(diphenylmethylidene)butanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Diethyl 2-(diphenylmethylidene)butanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(diphenylmethylidene)butanedioate involves its interaction with molecular targets through its ester and diphenylmethylidene groups. These functional groups enable the compound to participate in various chemical reactions, influencing its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(diphenylmethylidene)butanedioate is unique due to the combination of its ester and diphenylmethylidene groups, which confer distinct reactivity and versatility. This makes it valuable in various synthetic and research applications, distinguishing it from simpler esters or hydrocarbons .

Properties

IUPAC Name

diethyl 2-benzhydrylidenebutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-3-24-19(22)15-18(21(23)25-4-2)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAGLGRUHUYCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989171
Record name Diethyl 2-(diphenylmethylidene)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6938-64-3
Record name NSC53989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-(diphenylmethylidene)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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